1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid
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Overview
Description
1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dichlorophenyl and trifluoromethyl groups
Preparation Methods
The synthesis of 1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the dichlorophenyl group: This step often involves a Friedel-Crafts alkylation reaction using 2,6-dichlorobenzyl chloride.
Addition of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions tailored to each reaction type.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research has explored its potential as a pharmaceutical intermediate in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological pathways in plants and pests.
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets.
Comparison with Similar Compounds
1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-[(2,6-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid: This compound lacks the trifluoromethyl group, which may result in different biological activities and chemical properties.
1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxamide: The carboxamide derivative may exhibit different solubility and reactivity compared to the carboxylic acid form.
1-[(2,6-Dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-sulfonic acid: The sulfonic acid derivative may have enhanced water solubility and different biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2F3N2O2/c13-8-2-1-3-9(14)6(8)4-19-5-7(11(20)21)10(18-19)12(15,16)17/h1-3,5H,4H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDQJDHMTQILJGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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